5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:
- 7-position substitution: A carboxylic acid group, enhancing polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H7N5O4 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C12H7N5O4/c18-11(19)10-5-9(15-12-13-6-14-16(10)12)7-2-1-3-8(4-7)17(20)21/h1-6H,(H,18,19) |
InChI Key |
RMBUUHBJGKPHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=NC=NN3C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of thetriazolo[1,5-a]pyrimidine Core
The foundational step in preparing 5-(3-Nitrophenyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid is the synthesis of the triazolopyrimidine scaffold. This is typically achieved by condensation reactions involving 5-amino-1,2,4-triazoles and appropriate bifunctional synthons such as β-diketones, ketoesters, or α,β-unsaturated carbonyl compounds.
A common approach involves refluxing 5-amino-1,2,4-triazole with 1,3-bifunctional compounds in polar solvents like dimethylformamide (DMF) for 12–15 minutes, followed by precipitation and crystallization to isolate the triazolopyrimidine intermediates.
Microwave-assisted synthesis has also been reported to accelerate the formation of substituted triazolo[1,5-a]pyridines, which are structurally related, by using 1-amino-2-imino-pyridine derivatives and various carboxylic acids under metal-free conditions, yielding high purity products efficiently.
Carboxylation at the 7-Position
The carboxylic acid functionality at the 7-position of the triazolopyrimidine ring is typically introduced by hydrolysis of ester precursors or by direct incorporation during the ring formation.
Ester intermediates such as methyl or ethyl esters of triazolopyrimidines are hydrolyzed under basic conditions (e.g., aqueous NaOH or KOH) to yield the corresponding carboxylic acids.
Alternatively, condensation reactions involving ketoesters or carboxylic acid derivatives can directly furnish carboxylated triazolopyrimidines after cyclization.
Representative General Synthetic Procedure
Based on the literature, a typical preparation sequence for 5-(3-Nitrophenyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid may involve:
Reduction and Further Functionalization (Optional)
In some synthetic routes, nitro groups on the triazolopyrimidine ring are reduced to amines for further derivatization:
Catalytic hydrogenation using Pd/C in solvents like DMF or ethanol under mild hydrogen pressure (5–7 bar) at 50 °C for 5–7 hours effectively reduces nitro groups to amines with yields around 88%.
These amines can then be subjected to ring-closure or condensation reactions with orthoformates or glyoxal to form fused heterocycles or other derivatives.
Analytical and Characterization Data
Typical characterization of intermediates and final products includes:
Melting points: Sharp melting points indicating purity (e.g., 263–265 °C for nitrated intermediates).
Elemental Analysis: Close agreement between calculated and found values for C, H, and N confirms compound identity and purity.
Summary Table of Key Preparation Parameters
| Parameter | Conditions | Comments |
|---|---|---|
| Nitration Reagents | Fuming HNO3 + H2SO4 (1:6) or acetyl nitrate | Controlled temperature critical to avoid side reactions |
| Reaction Temperature | 10–15 °C initial, then reflux at 80 °C | Gradual heating improves yield and selectivity |
| Reaction Time | 4 hours reflux for nitration | Sufficient for complete conversion |
| Hydrolysis Conditions | Basic aqueous reflux | Efficient ester to acid conversion |
| Reduction Conditions | Pd/C catalyst, 50 °C, 5–7 bar H2, 5–7 h | High yield amine formation |
| Solvents | DMF, ethanol, acetic acid | Solvent choice affects reaction rate and yield |
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The triazolo[1,5-a]pyrimidine scaffold allows for diverse substitutions, influencing solubility, stability, and reactivity. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing vs. donating groups : The 3-nitrophenyl group (electron-withdrawing) may reduce electron density on the triazolo core compared to 4-chlorophenyl (moderately electron-withdrawing) or cyclopropyl (neutral) substituents, impacting reactivity in nucleophilic reactions .
- Carboxylic acid vs. esters : The free carboxylic acid enhances water solubility compared to esterified analogs (e.g., benzyl esters in ), which are more lipophilic and suited for membrane penetration.
Structural Modifications and Derivatives
- Esterification : The benzyl ester analog () demonstrates how esterification at the 7-position increases lipophilicity, which is critical for blood-brain barrier penetration .
- Nitro group positioning : Compared to 4-nitrophenyl analogs (e.g., compounds in ), the 3-nitrophenyl isomer may exhibit different crystal packing or solubility due to steric and electronic effects.
Biological Activity
5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral and anticancer agent, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H7N5O2
- Molecular Weight : 219.2 g/mol
- IUPAC Name : this compound
Antiviral Activity
Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. A study highlighted that various compounds from this class were tested for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H activity. Notably, some derivatives were able to inhibit RNase H function with IC50 values in the low micromolar range (2.0–2.5 µM), indicating potential as antiviral agents against HIV-1 .
Anticancer Activity
The anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied. A series of compounds were evaluated against human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative showed promising antiproliferative activity with IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells . The mechanism of action involved the inhibition of the ERK signaling pathway, leading to apoptosis and cell cycle arrest in the G2/M phase.
Structure-Activity Relationship (SAR)
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be influenced by various structural modifications. The following table summarizes key findings regarding SAR from recent studies:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| H12 | 3-Nitrophenyl substitution | 9.47 (MGC-803) | Antiproliferative |
| H2 | Tubulin polymerization inhibitor | 0.53 (HCT-116) | Cytotoxic |
| H4 | LSD1/KDM1A inhibitor | 0.154 (CDK2) | Potent inhibitor |
| H3 | Induces apoptosis | 3.84 (T47D) | Cytotoxic |
Case Studies
Several case studies have demonstrated the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Study on MGC-803 Cells : Compound H12 was shown to significantly inhibit cell growth and induce apoptosis through modulation of the ERK pathway. This effect was dose-dependent and correlated with reduced phosphorylation levels of key signaling proteins such as ERK1/2 and AKT .
- Tubulin Polymerization Inhibition : Another derivative demonstrated strong inhibitory activity on tubulin polymerization with an IC50 value of 0.53 µM against HCT-116 cells. This compound also induced G2/M phase arrest and apoptosis in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
